molecular formula C24H18Br2N4O2 B11711707 2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol

2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol

Cat. No.: B11711707
M. Wt: 554.2 g/mol
InChI Key: OGFAGFGHVOKOIL-DNDOVNLQSA-N
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Description

2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol is a complex organic compound with a molecular formula of C20H12Br4N2O2. This compound is notable for its unique structure, which includes multiple bromine atoms and an imidazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol typically involves multiple steps. One common method includes the bromination of a precursor phenol compound, followed by the formation of the imidazole ring through a series of condensation reactions. The reaction conditions often require the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. Additionally, the compound’s bromine atoms can participate in halogen bonding, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromo-6-{(E)-[(2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol: Similar structure but with different substituents on the phenyl ring.

    4-bromo-2-{(E)-[(3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol: Contains fewer bromine atoms and different substitution patterns.

Uniqueness

The uniqueness of 2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol lies in its specific arrangement of bromine atoms and the presence of both imidazole and phenol functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H18Br2N4O2

Molecular Weight

554.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[1-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-yl]iminomethyl]phenol

InChI

InChI=1S/C24H18Br2N4O2/c1-32-20-9-7-16(8-10-20)13-28-30-15-22(17-5-3-2-4-6-17)29-24(30)27-14-18-11-19(25)12-21(26)23(18)31/h2-15,31H,1H3/b27-14+,28-13+

InChI Key

OGFAGFGHVOKOIL-DNDOVNLQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4

Origin of Product

United States

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